methyl (6-chloro-4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate
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Overview
Description
Methyl (6-chloro-4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate is a synthetic organic compound belonging to the chromen-2-one family This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with various functional groups such as chloro, methyl, oxo, and propoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (6-chloro-4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-2-one core, followed by the introduction of the chloro, methyl, oxo, and propoxy groups through various substitution and addition reactions. The final step involves esterification to form the acetate group.
Formation of Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Introduction of Functional Groups: The chloro and methyl groups can be introduced through electrophilic aromatic substitution reactions. The oxo group is typically introduced via oxidation reactions, and the propoxy group can be added through nucleophilic substitution.
Esterification: The final step involves the esterification of the chromen-2-one derivative with acetic acid or its derivatives in the presence of an acid catalyst to form the acetate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl (6-chloro-4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace existing functional groups with new ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂), alkyl halides, and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction may produce hydroxyl derivatives. Substitution reactions can yield a wide range of substituted chromen-2-one derivatives.
Scientific Research Applications
Methyl (6-chloro-4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl (6-chloro-4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Methyl (6-chloro-4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate can be compared with other chromen-2-one derivatives, such as:
Methyl (6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)acetate: Similar structure but with a propyl group instead of a propoxy group.
Methyl (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)acetate: Contains a phenyl group instead of a methyl group.
6-Chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate: Lacks the propoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17ClO5 |
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Molecular Weight |
324.75 g/mol |
IUPAC Name |
methyl 2-(6-chloro-4-methyl-2-oxo-7-propoxychromen-3-yl)acetate |
InChI |
InChI=1S/C16H17ClO5/c1-4-5-21-14-8-13-10(6-12(14)17)9(2)11(16(19)22-13)7-15(18)20-3/h6,8H,4-5,7H2,1-3H3 |
InChI Key |
DNHPXNNIEMTIBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C2C(=C(C(=O)OC2=C1)CC(=O)OC)C)Cl |
Origin of Product |
United States |
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